1-(5-methyl-1H-indazol-3-yl)ethanone
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Overview
Description
1-(5-methyl-1H-indazol-3-yl)ethanone is an organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1H-indazol-3-yl)ethanone typically involves the reaction of 5-methylindazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(5-methyl-1H-indazol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1H-indazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-indazol-5-yl)ethanone
- 1-(5-bromo-1H-indazol-3-yl)ethanone
- 1-(1H-indazol-3-yl)ethanone
Uniqueness
1-(5-methyl-1H-indazol-3-yl)ethanone is unique due to the presence of a methyl group at the 5-position of the indazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other indazole derivatives .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(5-methyl-1H-indazol-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-9-8(5-6)10(7(2)13)12-11-9/h3-5H,1-2H3,(H,11,12) |
InChI Key |
SWFMNEVRYVDJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)C |
Origin of Product |
United States |
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